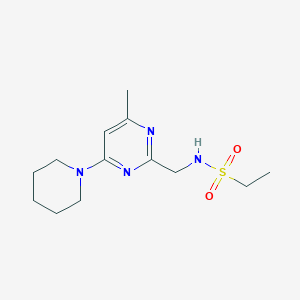

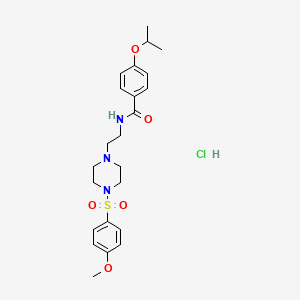

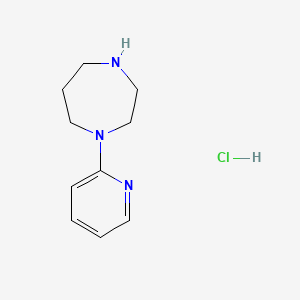

![molecular formula C8H14N2S B2554213 [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine CAS No. 893742-79-5](/img/structure/B2554213.png)

[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, a series of novel urea and thiourea derivatives of a valsartan intermediate were synthesized using a reaction with various substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) . This suggests that similar methods could potentially be applied to synthesize derivatives of "[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine."

Molecular Structure Analysis

The third paper discusses the synthesis of N-(5,5-dimethyl-2(5H)-thiophenyliden)amines and their isomeric structures. The study used NMR spectroscopy and quantum-chemical calculations to determine that the Z-isomers of these compounds are more stable than the E-isomers . This information could be relevant when considering the molecular structure of "this compound," as the stability of different isomers can influence the compound's properties and reactivity.

Chemical Reactions Analysis

The fourth paper provides insight into the reactivity of a structurally related compound, where proton tautomerism and stereoisomerism were studied in certain thiazolone derivatives. The compounds were found to be in the amine tautomeric form in both solid and liquid phases . This suggests that "this compound" may also exhibit tautomerism, which could affect its chemical reactions.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of "this compound," they do provide characterizations of related compounds. For example, the first paper characterizes the synthesized compounds using IR, NMR, and mass spectral data , while the fifth paper uses FT-IR, DSC, NMR, and mass spectrometry to characterize an oxadiazole derivative . These techniques could be applied to determine the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Pharmacological Properties

"[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine" has been investigated for its pharmacological properties. For instance, a study on a related compound, 403U76, which is a potent inhibitor of 5-hydroxytryptamine (5-HT) and noradenaline reuptake, showed significant inhibition in rat brain synaptosomes, indicating potential applications in neurological and psychiatric disorders (Ferris et al., 1995).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts, which include derivatives of this compound, revealed potential applications in photonics. These compounds have shown promising second-order NLO properties, which are critical for applications in optical switching and modulation (Li et al., 2012).

Antimicrobial Activity

Some derivatives of "this compound" have been studied for their antimicrobial properties. A study on novel urea and thiourea derivatives of this compound showed effective in vitro antibacterial and antifungal activities, which could be beneficial for developing new antimicrobial agents (Vedavathi et al., 2017).

Metal Ion Sensing

The compound has been used in the synthesis of new azomethine-thiophene ligands for sensing metal ions. These ligands demonstrated potential in fluorescence and MALDI-TOF-MS applications, indicating their usefulness in analytical chemistry and environmental monitoring (Pedras et al., 2007).

Imaging Agent Development

The compound has been utilized in the synthesis of imaging agents, such as [123I]ADAM, which is promising for SPECT imaging of serotonin transporters in the brain. This application is significant in the study of neurological disorders and the development of diagnostic tools (Kauppinen et al., 2002).

Mécanisme D'action

“[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine” has been mentioned in the context of being a Lysyl Oxidase (LOX) inhibitor . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

Propriétés

IUPAC Name |

[5-[(dimethylamino)methyl]thiophen-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-10(2)6-8-4-3-7(5-9)11-8/h3-4H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJLJLAEWLRFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(S1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893742-79-5 |

Source

|

| Record name | {5-[(dimethylamino)methyl]thiophen-2-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

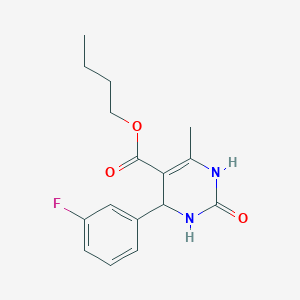

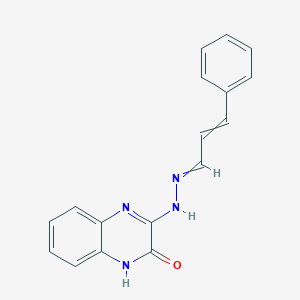

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

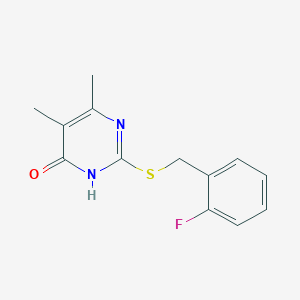

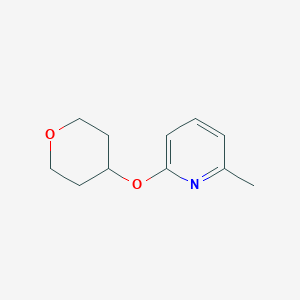

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

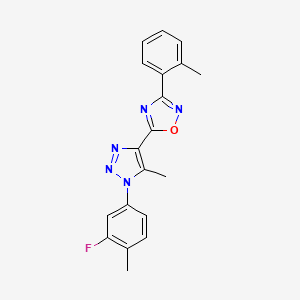

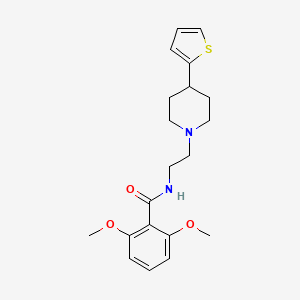

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)